![molecular formula C14H11BrN2OS B2905195 N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890961-50-9](/img/structure/B2905195.png)
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
The benzothiazole derivative has been studied for its potential in anticancer therapy. Research indicates that certain analogs of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling suggest that these compounds can be optimized for better therapeutic indices and reduced toxicity .
Antimicrobial and Antifungal Applications
Benzothiazole compounds have shown promise in antimicrobial and antifungal treatments. Their structural analogs have been tested against a range of microbial and fungal strains, demonstrating effectiveness in inhibiting growth and proliferation. This suggests potential use in developing new antimicrobial agents .
Anti-Tubercular Compounds
Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based anti-tubercular compounds. These derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs, indicating their potential as a new class of anti-tubercular agents .
Neuroprotective Agents
Thiazole derivatives, including benzothiazoles, have been identified as potential neuroprotective agents. They play a role in the synthesis of neurotransmitters and have been associated with the treatment of neurological disorders due to their chemical properties and biological activities .
Antioxidant Properties
The thiazole core of benzothiazoles is known for its antioxidant properties. This makes them suitable candidates for the development of drugs that require antioxidant activity as part of their therapeutic action, such as drugs aimed at reducing oxidative stress-related damage .
Chemical Reaction Accelerators
Benzothiazoles have applications in the field of chemistry as reaction accelerators. Their structure allows them to facilitate various chemical reactions, which can be utilized in the synthesis of complex organic compounds and in industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like enoyl- [acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been studied using techniques like uhplc−q−orbitrap−ms for metabolite characterization .
Result of Action
Similar compounds have been known to exhibit anti-tumor and anti-angiogenesis activities .
Action Environment
The success of similar reactions, like the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUCOWZGAGLMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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